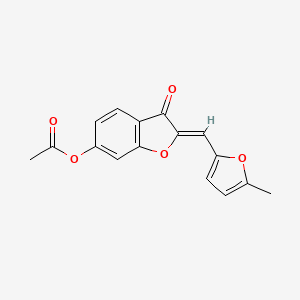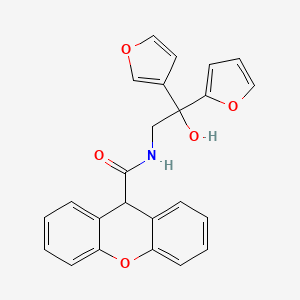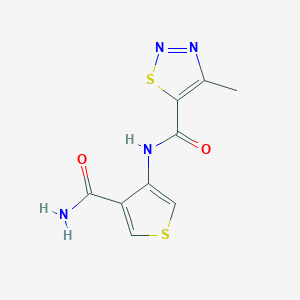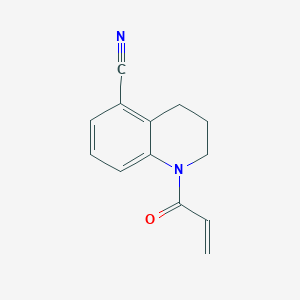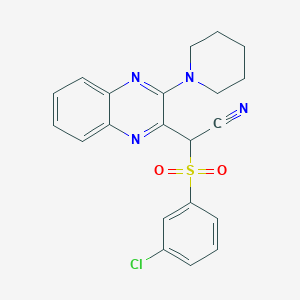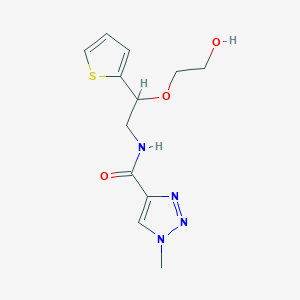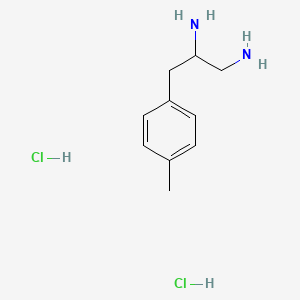![molecular formula C18H16N4O3 B2773552 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1795441-27-8](/img/structure/B2773552.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have shown potent activities against FGFR1, 2, and 3, which are fibroblast growth factor receptors . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making these receptors an attractive target for cancer therapy .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including the compound , involves the introduction of a group that can provide a hydrogen bond acceptor of suitable size into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring. This group forms a hydrogen bond with G485, which improves the activity of the compound .科学的研究の応用
Enhancing Cellular Uptake of DNA-binding Compounds
Research on Pyrrole–imidazole (Py–Im) hairpin polyamides, compounds related to the structural motif in the query chemical, has shown that modifications can significantly enhance cellular uptake and biological activity. Specifically, the introduction of aryl groups has improved the potency of these compounds in gene expression modulation by up to two orders of magnitude, primarily through increased nuclear uptake. This advancement is crucial for their application as molecular probes or therapeutic agents, highlighting potential applications of similar structural modifications in compounds like N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide for gene therapy or drug delivery systems (Meier, Montgomery, & Dervan, 2012).
Synthesis and Reactivity of Furan-based Compounds
The synthesis and electrophilic substitution reactions of furan-based heterocyclic compounds provide a foundation for understanding the chemical reactivity and potential applications of similar molecules. For example, studies on 2-(furan-2-yl)benzo[e][1,3]benzothiazole and related compounds involve coupling reactions and further transformations, offering pathways for the development of novel materials or pharmaceuticals with improved stability and activity (Aleksandrov & El’chaninov, 2017).
Heterocycles in Antipsychotic Agents
Compounds featuring piperazine and pyrrole structures, akin to the core of the query chemical, have been investigated for their potential as antipsychotic agents. These studies reveal the importance of heterocyclic compounds in developing therapeutic agents that target specific receptors with minimal side effects, suggesting potential areas of application for this compound in neuropharmacology or as a lead compound for drug development (Scott et al., 1995).
Antioxidative Activity in Coffee Volatiles
Exploration of heterocyclic compounds found in coffee volatiles for their antioxidative activity underscores the potential of pyrroles and furans in applications requiring antioxidant properties. Such studies suggest that modifications on the pyrrole and furan rings can significantly impact antioxidative activity, pointing to the possibility of using structurally similar compounds in food science or preservation technologies (Yanagimoto, Lee, Ochi, & Shibamoto, 2002).
作用機序
Target of Action
Compounds containingdiketopyrrolopyrrole (DPP) and furan are often used in the preparation of donor–acceptor polymers for organic electronics . These polymers are active semiconductors, suggesting that the compound might interact with electronic systems.
Mode of Action
It’s known that dpp-furan-containing building blocks are used to form new donor–acceptor copolymers . These copolymers can cause shifts in the absorption spectra and slight reductions of the highest occupied molecular orbital (HOMO) energy level .
Biochemical Pathways
The use of dpp-furan-containing building blocks in the formation of new donor–acceptor copolymers suggests that the compound might be involved in theelectron transfer processes within organic electronic systems .
Pharmacokinetics
The high hole mobility of similar compounds suggests that they might have good bioavailability in organic electronic systems .
Result of Action
The compound’s action results in the formation of new donor–acceptor copolymers with high hole mobility . These copolymers show very high hole mobility up to 1.54 cm² V⁻¹ s⁻¹ in bottom-gate, top-contact organic thin film transistors .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the performance of the resulting organic photovoltaic (OPV) devices can be affected by the standard AM1.5 solar illumination
特性
IUPAC Name |
5-(furan-2-yl)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-18(14-12-16(25-21-14)15-5-2-11-24-15)20-8-3-9-22-10-6-13-4-1-7-19-17(13)22/h1-2,4-7,10-12H,3,8-9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPCWMJESRXMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

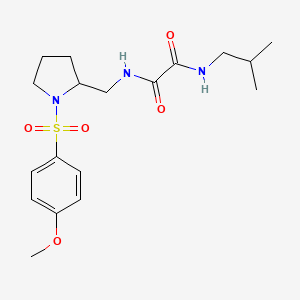

![7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2773473.png)
![8,9-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2773474.png)
![N-[[4-[(3R)-3-Methylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2773475.png)
![2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2773479.png)
